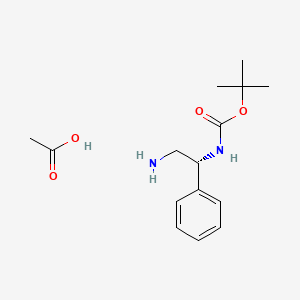
(3R,6R)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6R)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two benzyloxy groups attached to the piperazine ring, which is further substituted with two carbonyl groups at positions 2 and 5. The stereochemistry of the compound is defined by the (3R,6R) configuration, indicating the specific spatial arrangement of the substituents around the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with diacid chlorides or through the reduction of diketopiperazines.
Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced via nucleophilic substitution reactions, where benzyl alcohol reacts with suitable leaving groups on the piperazine ring.
Oxidation to Form Carbonyl Groups:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Synthesis: Depending on the scale of production, batch or continuous flow synthesis methods can be employed to optimize yield and purity.
Catalysis: The use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthetic reactions.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,6R)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the benzyloxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonates can be used in the presence of suitable bases or acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3R,6R)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione has various applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,6R)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition or Activation of Pathways: It can inhibit or activate specific biochemical pathways, resulting in changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
(3R,6R)-3,6-Bis((methoxy)methyl)piperazine-2,5-dione: Similar in structure but with methoxy groups instead of benzyloxy groups.
(3R,6R)-3,6-Bis((ethoxy)methyl)piperazine-2,5-dione: Similar in structure but with ethoxy groups instead of benzyloxy groups.
(3R,6R)-3,6-Bis((propoxy)methyl)piperazine-2,5-dione: Similar in structure but with propoxy groups instead of benzyloxy groups.
Properties
Molecular Formula |
C20H22N2O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(3R,6R)-3,6-bis(phenylmethoxymethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C20H22N2O4/c23-19-17(13-25-11-15-7-3-1-4-8-15)21-20(24)18(22-19)14-26-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,24)(H,22,23)/t17-,18-/m1/s1 |
InChI Key |
DEEJCDRDHJVIGO-QZTJIDSGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2C(=O)N[C@@H](C(=O)N2)COCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(=O)NC(C(=O)N2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


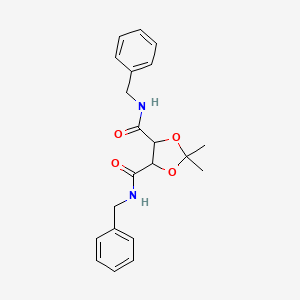
amino]-2-isopropylpentanenitrile](/img/structure/B13367714.png)
![6'-Amino-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13367716.png)
![6-(2-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367723.png)
![N-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13367728.png)
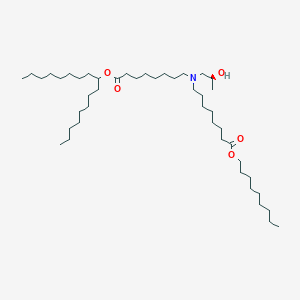
![6-(2-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367736.png)
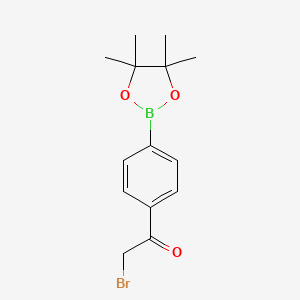
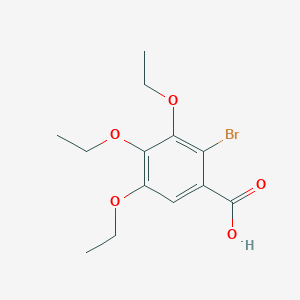
![6-(3,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367750.png)
![3-[(Ethylsulfanyl)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367761.png)
![N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide](/img/structure/B13367773.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13367777.png)
